![molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7](/img/structure/B596379.png)

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

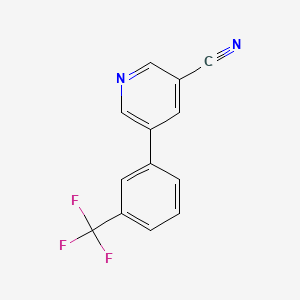

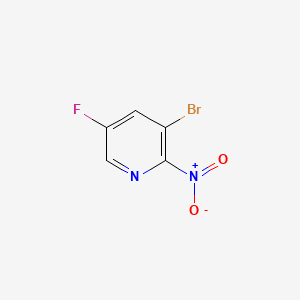

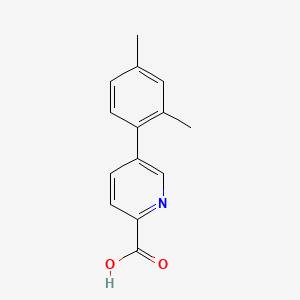

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .

Synthesis Analysis

The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .Molecular Structure Analysis

The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .Chemical Reactions Analysis

The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Physical And Chemical Properties Analysis

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Natural Products

The octahydro-1H-cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products . The development of efficient and convenient protocols to construct this skeleton remains a challenging task . A novel diastereoselective synthesis strategy has been reported to produce the octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .

Antiproliferative Activity

Some derivatives of the compound have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound and its derivatives could be potential candidates for anticancer drug development.

GABA-related Biological Activities

The compound can be used in the studies of various GABA-related biological activities . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the mammalian central nervous system, and compounds that interact with GABA receptors could have potential therapeutic applications in a variety of neurological disorders.

Design of Lead-oriented Compound Libraries

The compound can also serve as a three-dimensional building block for the design of lead-oriented compound libraries in drug discovery . Such libraries are collections of compounds with diverse structures that are used to identify new drug candidates in the early stages of drug discovery.

Synthesis of Pyrimidine Derivatives

The compound has been used in the synthesis of octahydro-1H-cyclopenta[d]pyrimidine derivatives . Pyrimidine derivatives have a wide range of biological activities and are important in the field of medicinal chemistry.

Synthesis of Piperidines

The compound has been used in the synthesis of a variety of piperidines bearing 1,5-enyne motifs . Piperidines are a class of organic compounds with a wide range of biological activities and are found in many pharmaceuticals and natural products.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOBSOBETAFJCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)NCC2CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)